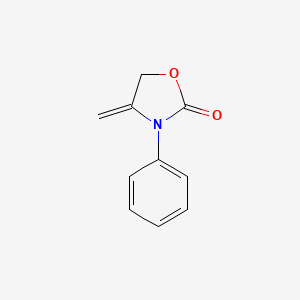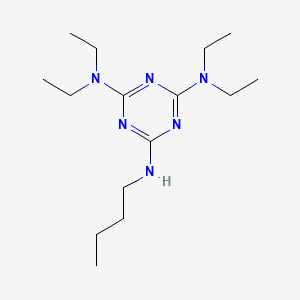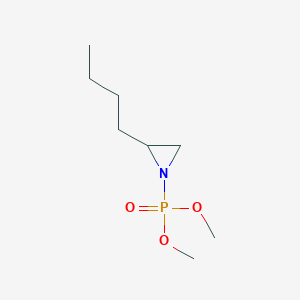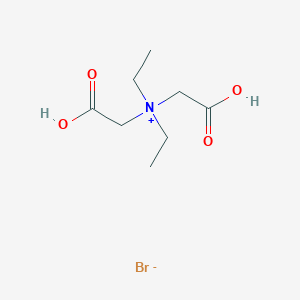
N,N-Bis(carboxymethyl)-N-ethylethanaminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(carboxymethyl)-N-ethylethanaminium bromide is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by its ability to form stable complexes with metal ions, making it useful in a variety of scientific and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(carboxymethyl)-N-ethylethanaminium bromide typically involves the reaction of ethylenediamine with bromoacetic acid under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product through a series of chemical transformations. The reaction conditions, such as temperature, pH, and reaction time, are carefully optimized to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors and continuous processing techniques. The raw materials are fed into the reactor, where they undergo a series of chemical reactions to form the desired product. The process is designed to minimize waste and maximize efficiency, ensuring a cost-effective production method .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(carboxymethyl)-N-ethylethanaminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or other reduced compounds .
Aplicaciones Científicas De Investigación
N,N-Bis(carboxymethyl)-N-ethylethanaminium bromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,N-Bis(carboxymethyl)-N-ethylethanaminium bromide involves its ability to form stable complexes with metal ions. The compound binds to metal ions through its carboxylate and amine groups, forming a chelate complex. This complexation process is driven by the formation of strong ionic and coordinate bonds between the metal ion and the ligand . The molecular targets and pathways involved in this process include the metal ions and the functional groups of the compound .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(carboxymethyl)-L-lysine: Another chelating agent with similar properties.
Trisodium dicarboxymethyl alaninate: A compound with comparable chelating abilities.
N,N-Bis(carboxymethyl) glutamic acid: Known for its use in metal ion complexation.
Uniqueness
N,N-Bis(carboxymethyl)-N-ethylethanaminium bromide is unique due to its specific structure, which allows it to form highly stable complexes with a wide range of metal ions. This makes it particularly useful in applications where strong and stable metal-ligand interactions are required .
Propiedades
Número CAS |
23853-16-9 |
|---|---|
Fórmula molecular |
C8H16BrNO4 |
Peso molecular |
270.12 g/mol |
Nombre IUPAC |
bis(carboxymethyl)-diethylazanium;bromide |
InChI |
InChI=1S/C8H15NO4.BrH/c1-3-9(4-2,5-7(10)11)6-8(12)13;/h3-6H2,1-2H3,(H-,10,11,12,13);1H |
Clave InChI |
FSKBZAXAGVOWTE-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](CC)(CC(=O)O)CC(=O)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



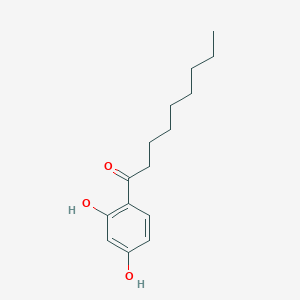
![4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one](/img/structure/B14688621.png)
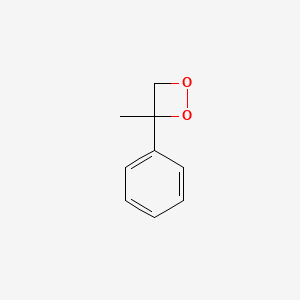

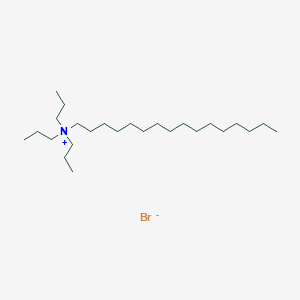
![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)
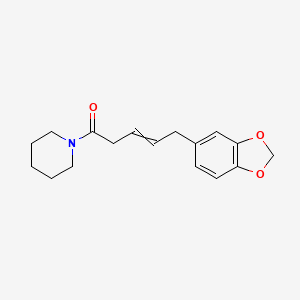
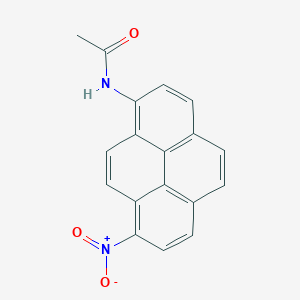
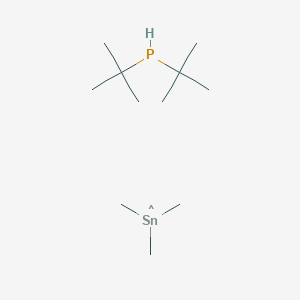
![1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine](/img/structure/B14688683.png)
